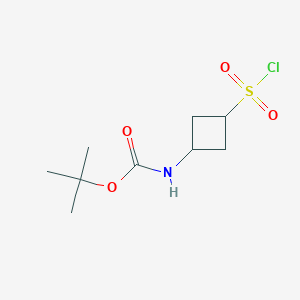
1-methyl-4-nitro-1H-pyrazole-3-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-4-nitro-1H-pyrazole-3-carbohydrazide (MNPC) is a small molecule synthesized from nitropyridine, which has been studied for its potential applications in scientific research. In particular, MNPC has been studied for its ability to act as an inhibitor of certain enzymes, and has been used in biochemical and physiological experiments to study the effects of enzyme inhibition.
Mecanismo De Acción
1-methyl-4-nitro-1H-pyrazole-3-carbohydrazide is a small molecule that binds to the active site of certain enzymes, such as COX-2 and 5-LOX. This binding blocks the enzyme from catalyzing its reaction, thus inhibiting the activity of the enzyme. Inhibition of these enzymes has been shown to have anti-inflammatory effects, and 1-methyl-4-nitro-1H-pyrazole-3-carbohydrazide has been studied as a potential therapeutic agent for the treatment of inflammatory diseases.
Biochemical and Physiological Effects
1-methyl-4-nitro-1H-pyrazole-3-carbohydrazide has been studied for its potential application in scientific research, particularly as an inhibitor of certain enzymes. Inhibition of COX-2 and 5-LOX has been shown to have anti-inflammatory effects, and 1-methyl-4-nitro-1H-pyrazole-3-carbohydrazide has been studied as a potential therapeutic agent for the treatment of inflammatory diseases. In addition, 1-methyl-4-nitro-1H-pyrazole-3-carbohydrazide has been studied for its potential effects on other biochemical and physiological processes, such as cell proliferation, apoptosis, and oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-methyl-4-nitro-1H-pyrazole-3-carbohydrazide has several advantages for use in laboratory experiments. It is a small molecule, which makes it easy to synthesize and purify. In addition, it is relatively stable and can be stored for extended periods of time. However, 1-methyl-4-nitro-1H-pyrazole-3-carbohydrazide can be toxic in high concentrations, and should be handled with care.
Direcciones Futuras
There are several potential future directions for research on 1-methyl-4-nitro-1H-pyrazole-3-carbohydrazide. One potential direction is to further study the mechanism of action of 1-methyl-4-nitro-1H-pyrazole-3-carbohydrazide and its effects on different biochemical and physiological processes. In addition, further research could be conducted on the potential therapeutic applications of 1-methyl-4-nitro-1H-pyrazole-3-carbohydrazide, such as its potential use as an anti-inflammatory agent. Finally, further research could be conducted on the synthesis of 1-methyl-4-nitro-1H-pyrazole-3-carbohydrazide and the development of more efficient and cost-effective methods for its production.
Métodos De Síntesis
1-methyl-4-nitro-1H-pyrazole-3-carbohydrazide is synthesized from nitropyridine, which can be prepared from pyridine and nitric acid. The synthesis of 1-methyl-4-nitro-1H-pyrazole-3-carbohydrazide involves the reaction of nitropyridine with hydrazine hydrate and formaldehyde in an aqueous solution. The reaction is typically carried out at a temperature of around 80°C and a pH of 8-9. The product is then purified by recrystallization and can be isolated in a white crystalline form.
Aplicaciones Científicas De Investigación
1-methyl-4-nitro-1H-pyrazole-3-carbohydrazide has been studied for its potential application in scientific research, particularly as an inhibitor of certain enzymes. In particular, 1-methyl-4-nitro-1H-pyrazole-3-carbohydrazide has been studied as an inhibitor of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). Inhibition of these enzymes has been shown to have anti-inflammatory effects, and 1-methyl-4-nitro-1H-pyrazole-3-carbohydrazide has been studied as a potential therapeutic agent for the treatment of inflammatory diseases.
Propiedades
IUPAC Name |
1-methyl-4-nitropyrazole-3-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N5O3/c1-9-2-3(10(12)13)4(8-9)5(11)7-6/h2H,6H2,1H3,(H,7,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDNHAKFWMLAFFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)NN)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[6-[(4-benzylpiperazin-1-yl)methyl]-4-oxopyran-3-yl]oxy-N,N-diethylacetamide](/img/structure/B2461570.png)

![2-{5-(benzyloxy)-2,4-dichloro[(4-methylphenyl)sulfonyl]anilino}-N-(4-chlorophenyl)acetamide](/img/structure/B2461572.png)



![2-ethylsulfanyl-3-(3-methoxyphenyl)-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2461579.png)



![N-(2-fluorophenyl)-2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2461589.png)
![N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide](/img/structure/B2461590.png)